N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It is characterized by the presence of an indole moiety, a sulfonamide group, and an isopropyl-substituted benzene ring. Compounds with such structures often exhibit significant biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Isopropyl Substitution: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors, leading to disruption of biological pathways. The indole moiety may interact with specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yl)benzene-1-sulfonamide may confer unique steric and electronic properties, potentially leading to different biological activities compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)13-4-7-16(8-5-13)24(22,23)19-15-6-9-17-14(10-15)11-18(21)20(17)3/h4-10,12,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJAOMSDBADOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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